(2S,4S)-2-hydroperoxy-1-methylidene-4-prop-1-en-2-ylcyclohexane
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Overview
Description
(2S,4S)-2-hydroperoxy-1-methylidene-4-prop-1-en-2-ylcyclohexane is an organic compound with the molecular formula C10H16O2 It is a hydroperoxide derivative of cyclohexane, characterized by the presence of an isopropenyl group and a methylene group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-hydroperoxy-1-methylidene-4-prop-1-en-2-ylcyclohexane typically involves the oxidation of 5-Isopropenyl-2-methylene-cyclohexanol. The oxidation process can be carried out using hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-hydroperoxy-1-methylidene-4-prop-1-en-2-ylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group.
Substitution: The isopropenyl and methylene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of 5-Isopropenyl-2-methylene-cyclohexanol.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(2S,4S)-2-hydroperoxy-1-methylidene-4-prop-1-en-2-ylcyclohexane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in oxidative stress.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-2-hydroperoxy-1-methylidene-4-prop-1-en-2-ylcyclohexane involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involving oxidative stress and redox signaling.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl hydroperoxide
- Cyclohexanol
- Cyclohexanone
Comparison
(2S,4S)-2-hydroperoxy-1-methylidene-4-prop-1-en-2-ylcyclohexane is unique due to the presence of both isopropenyl and methylene groups, which confer distinct reactivity and properties compared to other cyclohexane derivatives
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(2S,4S)-2-hydroperoxy-1-methylidene-4-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H16O2/c1-7(2)9-5-4-8(3)10(6-9)12-11/h9-11H,1,3-6H2,2H3/t9-,10-/m0/s1 |
InChI Key |
CSOZFPOODGAASP-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=C)[C@H](C1)OO |
SMILES |
CC(=C)C1CCC(=C)C(C1)OO |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)OO |
Synonyms |
(-)-(2R,4S)-p-mentha-1(7),8-dien-2-hydroperoxide (-)-(2S,4S)-p-mentha-1(7),8-dien-2-hydroperoxide p-mentha-1(7),8-dien-2-hydroperoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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